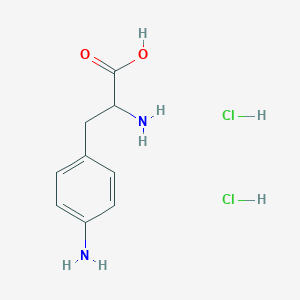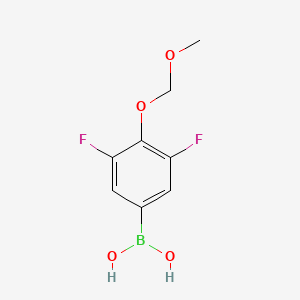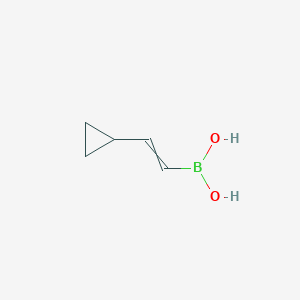![molecular formula C19H18N2O2S B12503949 2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-6-phenylpyrimidin-4(3H)-one](/img/structure/B12503949.png)
2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-6-phenylpyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-6-phenylpyrimidin-4(3H)-one is a chemical compound with a complex structure that includes a pyrimidine ring, a phenyl group, and a sulfanyl-ethyl linkage to a methylphenoxy group
Méthodes De Préparation
The synthesis of 2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-6-phenylpyrimidin-4(3H)-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-methylphenol with ethylene oxide to form 2-(4-methylphenoxy)ethanol. This intermediate is then reacted with thiourea to introduce the sulfanyl group, forming 2-{[2-(4-methylphenoxy)ethyl]sulfanyl}ethanol. Finally, this compound undergoes cyclization with 6-phenylpyrimidin-4(3H)-one under specific conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-6-phenylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the pyrimidine ring or the phenyl group.
Substitution: The phenyl and pyrimidine rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the functional groups involved.
Applications De Recherche Scientifique
2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-6-phenylpyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mécanisme D'action
The mechanism of action of 2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-6-phenylpyrimidin-4(3H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target molecule. This interaction can affect various cellular pathways, leading to changes in cell function or behavior.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-6-phenylpyrimidin-4(3H)-one include:
2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-6-phenylpyrimidin-4(3H)-one: This compound has a methoxy group instead of a methyl group, which can affect its chemical reactivity and biological activity.
2-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-6-phenylpyrimidin-4(3H)-one: The presence of a chlorine atom can significantly alter the compound’s properties, including its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C19H18N2O2S |
|---|---|
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
2-[2-(4-methylphenoxy)ethylsulfanyl]-4-phenyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C19H18N2O2S/c1-14-7-9-16(10-8-14)23-11-12-24-19-20-17(13-18(22)21-19)15-5-3-2-4-6-15/h2-10,13H,11-12H2,1H3,(H,20,21,22) |
Clé InChI |
MZWVRTZRIYFJGN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)OCCSC2=NC(=CC(=O)N2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)-N-(2-methoxyphenyl)acetamide](/img/structure/B12503884.png)
![Benzenesulfonamide, N-[(1R,2R)-2-amino-1,2-diphenylethyl]-2,3,4,5,6-pentafluoro-](/img/structure/B12503889.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12503890.png)
![4-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)methyl]benzonitrile](/img/structure/B12503896.png)
![1-(3-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)ethylamine](/img/structure/B12503903.png)
![Ethyl 5-{[(4-methoxy-3-nitrophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12503912.png)
![N-[(4-bromophenyl)sulfonyl]-N-(2,4-dichlorobenzyl)glycine](/img/structure/B12503926.png)

![7,7'-Bis(trimethylstannyl)-2,2',3,3'-tetrahydro-5,5'-bithieno[3,4-b][1,4]dioxine](/img/structure/B12503933.png)
![Ethyl 3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoate](/img/structure/B12503943.png)
![N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide](/img/structure/B12503945.png)

![N-(2,4-difluorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12503953.png)
